3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Overview
Description
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . It is also known as furan-protected maleic anhydride. This compound is characterized by its unique structure, which includes a tetrahydro-epoxyisobenzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves the reaction of maleic anhydride with furan in the presence of a solvent such as toluene . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The white solid product is then collected and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent volume, are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The epoxy and anhydride functionalities allow it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4-methyl-
- 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4,7-dimethyl-
- 3a,4,7,7a-Tetrahydro-4,7-epoxyisoindole-1,3(2H)-dione
Uniqueness
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is unique due to its specific ring structure and the presence of both epoxy and anhydride functionalities. These features make it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNRBAAQFZCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863535 | |
Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-09-5, 6118-51-0, 6766-44-5 | |
Record name | 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5426-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride | |
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Record name | 6118-51-0 | |
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Record name | Furan-maleic anhydride adduct | |
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Record name | Furan-maleic anhydride adduct | |
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Record name | Furan-maleic anhydride adduct | |
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Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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Record name | 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |
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Record name | exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride | |
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